2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Description
Historical Context of Functionalized Nitriles in Organic Chemistry
Nitriles have occupied a central role in organic synthesis since their discovery in the early 19th century. The pioneering work of Friedrich Wöhler and Justus von Liebig in synthesizing benzonitrile in 1832 marked the beginning of systematic studies into nitrile chemistry. By the mid-20th century, nitriles gained prominence as precursors for amines, carboxylic acids, and heterocycles, driven by their ability to undergo hydrolysis, reduction, and cycloaddition reactions.
The introduction of functionalized nitriles—those bearing additional reactive groups such as ketones, alkenes, or aromatic substituents—expanded their utility. For example, acrylonitrile’s polymerization into polyacrylonitrile revolutionized the textiles industry, while α-cyanoketones became key intermediates in the synthesis of steroids and alkaloids. The development of transition metal-catalyzed reactions in the late 20th century further unlocked novel transformations, such as hydrocyanation and nitrile-alkyne couplings.
Significance of Fluorinated Arylidene Compounds in Research
Fluorinated arylidene derivatives, characterized by a fluorine-substituted aromatic ring conjugated to an alkene group, exhibit unique electronic and steric properties. The electronegativity of fluorine induces electron-withdrawing effects, polarizing adjacent π-systems and enhancing reactivity toward nucleophilic or electrophilic agents. For instance, 4-fluorobenzylidene derivatives have shown enhanced binding affinities in medicinal chemistry applications due to improved pharmacokinetic profiles compared to non-fluorinated analogs.
In materials science, fluorinated arylidenes contribute to the stability and performance of liquid crystals and organic semiconductors. The fluorine atom’s small atomic radius minimizes steric hindrance while its strong C–F bond resists degradation under harsh conditions. These attributes make fluorinated arylidenes indispensable in designing high-performance polymers and optoelectronic materials.
Evolution of Methylidene-Based Nitrile Research
Methylidene groups (–CH=) conjugated to nitriles introduce dual reactivity: the alkene moiety participates in cycloadditions or polymerizations, while the nitrile group serves as a directing group in C–H functionalization. Early studies focused on simple α,β-unsaturated nitriles like acrylonitrile, but recent advances have targeted more complex systems, such as 2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile.
The branched 4,4-dimethyl-3-oxopentanenitrile backbone in this compound provides steric bulk, influencing regioselectivity in reactions. For example, the ketone oxygen can coordinate to metal catalysts, directing functionalization to specific carbon centers. Such structural features enable precise control over reaction pathways, making this class of nitriles valuable in asymmetric synthesis.
Research Objectives and Scientific Scope
This article aims to elucidate the synthetic, structural, and functional characteristics of this compound. Key objectives include:
- Analyzing the compound’s electronic structure and conformational preferences.
- Reviewing modern synthetic routes and mechanistic insights.
- Evaluating its potential as a building block for pharmaceuticals and advanced materials.
By integrating findings from recent patents and peer-reviewed studies, this analysis seeks to identify underexplored applications and inspire future research directions.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-14(2,3)13(17)11(9-16)8-10-4-6-12(15)7-5-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNFSCQEZGLFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4-fluorobenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to create derivatives with enhanced biological activities or specific chemical properties. The synthetic routes typically involve the reaction of 4-fluorobenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions, often using solvents like ethanol or methanol. This method allows for the efficient production of the compound while maintaining high purity levels through techniques such as recrystallization or chromatography .
Biological Applications
Pharmaceutical Development:
The derivatives of 2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile may exhibit notable biological activity, making them useful in drug development. For instance, compounds with similar structures have been investigated for their potential as antitubercular agents, displaying moderate to potent activity against Mycobacterium tuberculosis . The fluorophenyl group can enhance binding affinity to specific biological targets, which is critical in medicinal chemistry.
Agrochemical Uses:
In the field of agrochemicals, this compound's derivatives could be explored for their efficacy as pesticides or herbicides. The structural features that contribute to biological activity can also lead to effective agrochemical agents that target specific pests or diseases in crops.
Industrial Applications
The compound is also relevant in industrial chemistry for the production of specialty chemicals and materials that require specific properties. Its application extends to the formulation of advanced materials, where its unique chemical structure can impart desired characteristics such as stability and reactivity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural variations among analogs lie in substituents on the phenyl ring or methylidene group, altering electronic properties and molecular interactions:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Electronic Effects | Evidence Source |
|---|---|---|---|---|---|
| Target Compound (hypothetical) | C₁₄H₁₃FNO | ~231.26 | 4-Fluorophenyl | Electron-withdrawing (F) | - |
| (2E)-2-{[4-(Dimethylamino)phenyl]methylidene} (1497445-43-8) | C₁₆H₂₀N₂O | 256.34 | 4-Dimethylaminophenyl | Electron-donating (N(CH₃)₂) | |
| (2E)-2-[(4-Hydroxyphenyl)methylidene] (150300-51-9) | C₁₄H₁₅NO₂ | 229.28 | 4-Hydroxyphenyl | Electron-withdrawing (OH), H-bonding | |
| (2Z)-2-({[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene) (81518-41-4) | C₁₇H₁₆BrN₃OS | 406.30 | 4-Bromophenyl, thiazole | Heavy atom (Br), π-deficient ring | |
| 2-{(2-Chlorophenyl)aminomethylidene} (1024671-38-2) | C₁₅H₁₇ClN₂OS | 308.83 | 2-Chlorophenyl, methylthio | Halogen bonding (Cl), lipophilicity |
Notes:
Physicochemical and Crystallographic Properties
- Crystal Packing : The fluorophenyl analog in exhibits weak C–H···F hydrogen bonds and π–π stacking (centroid distance: 3.7633 Å), forming zigzag chains. Comparatively, hydroxylated analogs () likely exhibit stronger H-bonding networks .
- Molecular Weight and Lipophilicity : Brominated () and chlorinated () analogs show increased molecular weight and lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Biological Activity
The compound 2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile , also known as DKT III, has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.
Structure and Composition
- Molecular Formula: C13H14FNO
- Molecular Weight: 221.25 g/mol
- IUPAC Name: this compound
The compound features a fluorinated phenyl group and a nitrile functional group, which are significant for its biological interactions.
Synthesis
The synthesis of DKT III typically involves the reaction of 4-fluorobenzaldehyde with appropriate ketones under specific conditions to yield the desired product with high purity. Various methods have been explored to optimize yield and reduce impurities, including the use of polar solvents and bases in reaction mixtures .
Pharmacological Evaluation
Research indicates that DKT III exhibits notable biological activities, particularly in the modulation of neurotransmitter systems. Its structural similarity to known pharmacological agents suggests potential interactions with dopamine and serotonin receptors.
Key Findings:
- Dopamine Transporter Affinity:
- Antioxidant Activity:
-
Cytotoxicity:
- In vitro studies have assessed the cytotoxic effects of DKT III on various cancer cell lines. Results suggest selective cytotoxicity towards certain tumor types without affecting normal cells significantly.
Case Study 1: Neuroprotective Effects
A study involving neuronal cell cultures treated with DKT III demonstrated a reduction in oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests a protective role against neurodegenerative processes.
Case Study 2: Anticancer Activity
In a controlled experiment using human breast cancer cell lines, DKT III showed promising results in inhibiting cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Table 1: Biological Activity Summary of DKT III
| Activity Type | Observations | Reference |
|---|---|---|
| Dopamine Transporter | High affinity observed | |
| Antioxidant Activity | Significant reduction in oxidative stress | |
| Cytotoxicity | Selective towards cancer cells |
Table 2: Synthesis Conditions for DKT III
| Solvent | Base | Yield (%) | Impurities (%) |
|---|---|---|---|
| DMF | Sodium Hydride | 75 | 25 |
| Methanol | Potassium Carbonate | 80 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
